Cas no 2228673-63-8 (2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid)

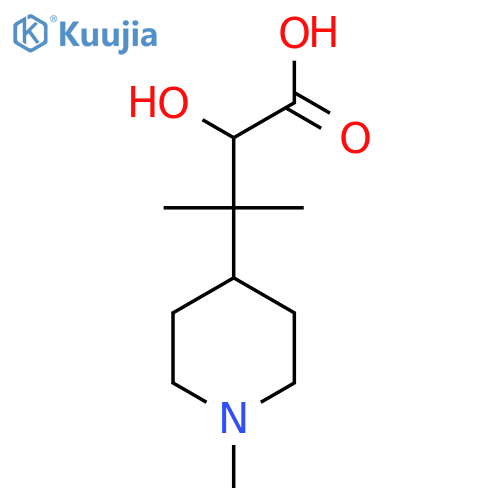

2228673-63-8 structure

商品名:2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid

2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid

- EN300-1999267

- 2228673-63-8

-

- インチ: 1S/C11H21NO3/c1-11(2,9(13)10(14)15)8-4-6-12(3)7-5-8/h8-9,13H,4-7H2,1-3H3,(H,14,15)

- InChIKey: BFSAQVGBUQICGJ-UHFFFAOYSA-N

- ほほえんだ: OC(C(=O)O)C(C)(C)C1CCN(C)CC1

計算された属性

- せいみつぶんしりょう: 215.15214353g/mol

- どういたいしつりょう: 215.15214353g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.1

- トポロジー分子極性表面積: 60.8Ų

2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1999267-0.1g |

2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid |

2228673-63-8 | 0.1g |

$1332.0 | 2023-09-16 | ||

| Enamine | EN300-1999267-0.5g |

2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid |

2228673-63-8 | 0.5g |

$1453.0 | 2023-09-16 | ||

| Enamine | EN300-1999267-1.0g |

2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid |

2228673-63-8 | 1g |

$1515.0 | 2023-05-31 | ||

| Enamine | EN300-1999267-10.0g |

2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid |

2228673-63-8 | 10g |

$6512.0 | 2023-05-31 | ||

| Enamine | EN300-1999267-5g |

2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid |

2228673-63-8 | 5g |

$4391.0 | 2023-09-16 | ||

| Enamine | EN300-1999267-1g |

2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid |

2228673-63-8 | 1g |

$1515.0 | 2023-09-16 | ||

| Enamine | EN300-1999267-0.05g |

2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid |

2228673-63-8 | 0.05g |

$1272.0 | 2023-09-16 | ||

| Enamine | EN300-1999267-5.0g |

2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid |

2228673-63-8 | 5g |

$4391.0 | 2023-05-31 | ||

| Enamine | EN300-1999267-2.5g |

2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid |

2228673-63-8 | 2.5g |

$2969.0 | 2023-09-16 | ||

| Enamine | EN300-1999267-0.25g |

2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid |

2228673-63-8 | 0.25g |

$1393.0 | 2023-09-16 |

2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid 関連文献

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

2228673-63-8 (2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid) 関連製品

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量